molecular formula C8H9FN2O2 B3291973 2-(4-fluorophenoxy)-N'-hydroxyethanimidamide CAS No. 874881-07-9

2-(4-fluorophenoxy)-N'-hydroxyethanimidamide

Cat. No. B3291973
CAS RN: 874881-07-9
M. Wt: 184.17 g/mol
InChI Key: IJOASYDRQSEFBF-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenoxy)benzaldehyde” has been mentioned in the context of related peer-reviewed papers and technical documents . Another compound, “ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate”, has also been referenced .


Synthesis Analysis

A compound named “2-(4-fluorophenoxy) acetic acid” was synthesized by refluxing 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as solvent .


Molecular Structure Analysis

The compound “2-(4-fluorophenoxy) acetic acid” crystallizes in the monoclinic crystal system . Another compound, “2- (4-Fluorophenoxy)ethyl 2- [ (2-chlorobenzoyl)amino]-4,5-dimethoxybenzoate”, has been mentioned in the context of structure and properties .


Chemical Reactions Analysis

The compound “2-(4-fluorophenoxy) acetic acid” was synthesized by refluxing, 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as solvent .


Physical And Chemical Properties Analysis

The compound “2-(4-fluorophenoxy)acetic acid” has a molecular weight of 170.14 and is solid at 20 degrees Celsius .

Safety and Hazards

For the compound “2-(4-fluorophenoxy)acetamide”, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Mechanism of Action

Target of Action

The primary target of 2-(4-fluorophenoxy)-N’-hydroxyethanimidamide is the Androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. Once activated, the androgen receptor has the ability to regulate gene expression and affect cellular proliferation and differentiation within androgen-responsive tissues.

Mode of Action

While the exact mode of action for 2-(4-fluorophenoxy)-N’-hydroxyethanimidamide is not explicitly stated in the search results, it can be inferred that it interacts with its target, the androgen receptor, to bring about changes in the cell. This could involve binding to the receptor, causing a conformational change that allows it to interact with specific DNA sequences known as hormone response elements. This interaction can lead to changes in gene transcription, ultimately affecting the function and behavior of the cell .

Pharmacokinetics

These properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

properties

IUPAC Name

2-(4-fluorophenoxy)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOASYDRQSEFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=NO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC/C(=N/O)/N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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